molecular formula C20H38N4O2 B430420 N,N'-bis[2-(pyrrolidin-1-yl)ethyl]octanediamide

N,N'-bis[2-(pyrrolidin-1-yl)ethyl]octanediamide

Cat. No.: B430420
M. Wt: 366.5g/mol
InChI Key: DEKJDTSDCUOSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide is a synthetic organic compound characterized by the presence of two pyrrolidine rings attached to an octanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide typically involves the reaction of octanediamide with 2-pyrrolidin-1-ylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide oxide, while reduction may produce N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamine.

Scientific Research Applications

N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide can be compared with other similar compounds, such as:

    N,N’-bis(2-pyrrolidin-1-ylethyl)hexanediamide: Similar structure but with a shorter hexane backbone.

    N,N’-bis(2-pyrrolidin-1-ylethyl)decanediamide: Similar structure but with a longer decane backbone.

    N,N’-bis(2-pyrrolidin-1-ylethyl)butanediamide: Similar structure but with an even shorter butane backbone.

The uniqueness of N,N’-bis(2-pyrrolidin-1-ylethyl)octanediamide lies in its specific octane backbone, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H38N4O2

Molecular Weight

366.5g/mol

IUPAC Name

N,N'-bis(2-pyrrolidin-1-ylethyl)octanediamide

InChI

InChI=1S/C20H38N4O2/c25-19(21-11-17-23-13-5-6-14-23)9-3-1-2-4-10-20(26)22-12-18-24-15-7-8-16-24/h1-18H2,(H,21,25)(H,22,26)

InChI Key

DEKJDTSDCUOSLH-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)CCCCCCC(=O)NCCN2CCCC2

Canonical SMILES

C1CCN(C1)CCNC(=O)CCCCCCC(=O)NCCN2CCCC2

Origin of Product

United States

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